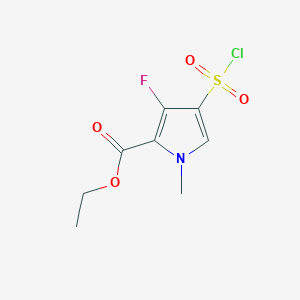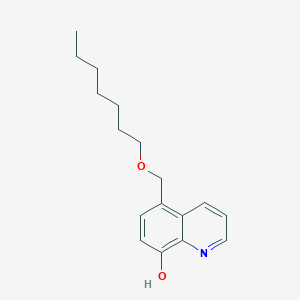
(3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid is an organic compound with the molecular formula C14H16BN3O2. It is a boronic acid derivative that features a diazenyl group (N=N) and a dimethylamino group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid typically involves the diazotization of 4-(dimethylamino)aniline followed by a coupling reaction with phenylboronic acid. The reaction conditions often require acidic media and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Biaryl compounds
Scientific Research Applications
(3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of (3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling. The diazenyl group can undergo redox reactions, contributing to the compound’s versatility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the diazenyl and dimethylamino groups, making it less versatile in certain reactions.
4-(Dimethylamino)phenylboronic acid: Similar but without the diazenyl group, limiting its applications in azo compound synthesis.
(3-Phenyl)boronic acid: Does not have the dimethylamino or diazenyl groups, reducing its utility in specific synthetic applications
Uniqueness
(3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid is unique due to the presence of both the diazenyl and dimethylamino groups, which enhance its reactivity and versatility in organic synthesis. These functional groups allow for a broader range of chemical transformations and applications compared to similar compounds .
Properties
CAS No. |
139777-27-8 |
|---|---|
Molecular Formula |
C14H16BN3O2 |
Molecular Weight |
269.11 g/mol |
IUPAC Name |
[3-[[4-(dimethylamino)phenyl]diazenyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H16BN3O2/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(10-13)15(19)20/h3-10,19-20H,1-2H3 |
InChI Key |
FPHQUPARAXKMPW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11848837.png)

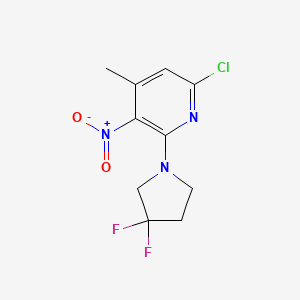
![N'-(Propanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11848857.png)
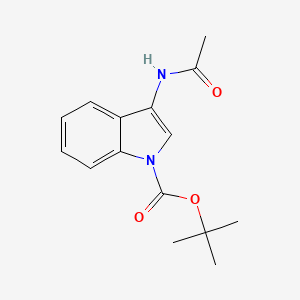
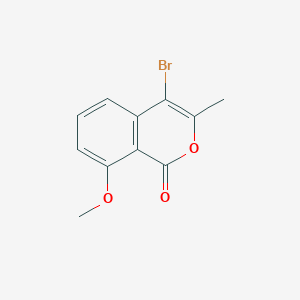
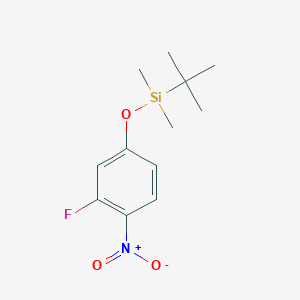

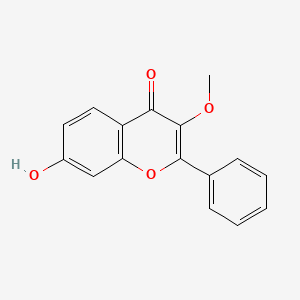
silane](/img/structure/B11848895.png)

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide](/img/structure/B11848913.png)
